The compound is cataloged in several chemical databases, including PubChem (CID: 39871387) and American Elements. Its classification as a carbamate suggests potential applications in agriculture as pesticides or herbicides due to the biological activity typically associated with this class of compounds .
The synthesis of 2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate can be achieved through several methods. A common approach involves the reaction of 2,2,2-trifluoroethanol with N-[3-(methylsulfanyl)phenyl]carbamic acid chloride. This reaction typically occurs under anhydrous conditions to prevent hydrolysis and is facilitated by the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
Key Parameters:
The molecular structure of 2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate can be represented by its SMILES notation: CSC1=CC=CC(=C1)NC(=O)OCC(F)(F)F
. The compound features:
The chemical reactivity of 2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate includes several pathways:
The mechanism of action for 2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate involves its interaction with biological molecules such as enzymes or receptors. The trifluoroethyl moiety increases the compound's lipophilicity, facilitating its penetration through biological membranes.
The physical and chemical properties of 2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate are crucial for understanding its behavior in various applications:
Currently available safety data indicates that this compound should be handled with care due to potential hazards associated with exposure .
The applications of 2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate span multiple fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2